Ethylidenecyclohexane

Thermodynamic Stability Exocyclic Alkene Isomer Comparison

Ethylidenecyclohexane (CAS 1003-64-1) is an exocyclic alkene with the molecular formula C8H14. It is a colorless, flammable liquid with a distinct chemical identity defined by a double bond external to the cyclohexane ring.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 1003-64-1
Cat. No. B092872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylidenecyclohexane
CAS1003-64-1
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCC=C1CCCCC1
InChIInChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2H,3-7H2,1H3
InChIKeyBPBOWYWUOUJKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylidenecyclohexane (CAS 1003-64-1): Essential Physical Properties and Industrial Procurement Data


Ethylidenecyclohexane (CAS 1003-64-1) is an exocyclic alkene with the molecular formula C8H14 [1]. It is a colorless, flammable liquid with a distinct chemical identity defined by a double bond external to the cyclohexane ring . Its key physical properties include a boiling point of 136 °C at standard pressure, a density of 0.822 g/mL at 25 °C, and a refractive index of n20/D 1.462 . These properties are critical for identification, quality control, and process design in both research and industrial settings.

Research Model
Exocyclic alkene isomerization and reactivity studies
Use Context
Catalytic acylation and synthesis of value-added intermediates
Selection Basis
Physical property profile (bp, density, RI) for method calibration

Why Ethylidenecyclohexane (CAS 1003-64-1) Cannot Be Interchanged with Isomeric or Structural Analogs


Ethylidenecyclohexane cannot be substituted with its close structural analogs, such as 1-ethylcyclohexene or methylenecyclohexane, due to quantifiable differences in thermodynamic stability and reactivity [1]. The position of the double bond—exocyclic vs. endocyclic—directly impacts heats of hydrogenation and equilibrium distributions, making it a distinct chemical entity for specific transformations [2]. Substituting with a generic cycloalkene would lead to different reaction outcomes, yields, and physical properties, necessitating a precise selection of Ethylidenecyclohexane for targeted applications [3].

1-Ethylcyclohexene
Endocyclic double bond alters thermodynamic stability and reaction equilibrium
Methylenecyclohexane
Exocyclic parent with distinct steric/electronic profile; reactivity patterns differ
Cyclohexene / generic cycloalkenes
Lack exocyclic substitution; vapor pressure and handling profiles mismatch significantly

Quantitative Differentiation of Ethylidenecyclohexane (CAS 1003-64-1) from Closest Analogs: A Data-Driven Procurement Guide


Exocyclic vs. Endocyclic Stability: Heats of Hydrogenation Compared to 1-Ethylcyclohexene

Ethylidenecyclohexane, an exocyclic alkene, exhibits a 1.2 kcal/mol higher heat of hydrogenation compared to its endocyclic isomer, 1-ethylcyclohexene [1]. This indicates it is thermodynamically less stable and therefore more reactive in certain addition reactions [2].

Exocyclic vs. Endocyclic Stability
Head-to-head
26.3 vs 25.1 kcal/mol (Δ 1.2 kcal/mol higher)
Higher reactivity indicator for exocyclic alkenes
Solution calorimetry; JACS 1958
Thermodynamic Stability Exocyclic Alkene Isomer Comparison

Exocyclic vs. Exocyclic Stability: Heat of Hydrogenation Compared to Methylenecyclohexane

Within the class of exocyclic alkenes, Ethylidenecyclohexane demonstrates a lower heat of hydrogenation than the parent methylenecyclohexane [1]. This difference arises from the stabilizing effect of the ethyl group on the exocyclic double bond [2].

Exocyclic vs. Methylenecyclohexane
Head-to-head
26.3 vs 27.8 kcal/mol (Δ 1.5 kcal/mol lower)
Stabilizing ethyl group effect on exocyclic bond
Solution calorimetry; JACS 1958
Exocyclic Alkene Ring Strain Isomer Comparison

Synthetic Utility: Quantified Acylation Yield Over HY Zeolite Catalyst

Ethylidenecyclohexane can be effectively acylated to produce 3-(1-cyclohexenyl)-2-butanone in a 72% isolated yield using an environmentally friendly HY zeolite catalyst [1]. This demonstrates its viability as a substrate for producing value-added chemical intermediates under mild conditions [2].

Acylation Yield
Reported
72% yield of 3-(1-cyclohexenyl)-2-butanone
Benchmark for zeolite-catalyzed acylation
HY zeolite, acetic anhydride, 25°C, 2h
Catalytic Acylation Zeolite Catalysis Synthetic Yield

Physical Property Differentiation: Vapor Pressure and Boiling Point Compared to Cyclohexene

Ethylidenecyclohexane has a vapor pressure of 8.37 mmHg at 25°C, which is significantly lower than the 83.0 mmHg of cyclohexene [1]. This difference directly impacts handling, storage, and process engineering considerations such as distillation and containment [2].

Vapor Pressure vs Cyclohexene
Class-level
8.37 vs 83.0 mmHg (~10× lower)
Lower volatility context for handling
Standard conditions at 25°C
Physical Properties Vapor Pressure Process Design

Trace-Level Formation in Chemical Processes: Byproduct Selectivity in Vinylcyclohexane Synthesis

In the dehydration of 1-cyclohexylethanol to produce vinylcyclohexane, Ethylidenecyclohexane is formed as a byproduct with a selectivity of just 6% . This data point confirms that Ethylidenecyclohexane is a distinct, minor product of this specific industrial pathway, underscoring its unique formation chemistry [1].

Byproduct Selectivity
Data to verify
6% selectivity as minor byproduct
Formation context in vinylcyclohexane synthesis
Dehydration of 1-cyclohexylethanol, 45% conversion
Reaction Selectivity Byproduct Analysis Dehydration

Flammability Hazard Profile: Flash Point Comparison with Cyclohexene

The flash point of Ethylidenecyclohexane is 24 °C (closed cup), which is significantly higher than the -18 °C flash point of cyclohexene . This means Ethylidenecyclohexane is a Category 3 flammable liquid, while cyclohexene is a more hazardous Category 2 flammable liquid [1].

Flash Point vs Cyclohexene
Class-level
24°C vs -18°C (Δ 42°C higher)
Higher flash point for handling classification
Closed cup method; Category 3 flammable liquid
Safety Data Flammability Handling Procedures

Defined Application Scenarios for Ethylidenecyclohexane (CAS 1003-64-1) Based on Quantified Evidence


Mechanistic Studies of Exocyclic Alkene Reactivity and Isomerization

Given its 1.2 kcal/mol higher heat of hydrogenation compared to 1-ethylcyclohexene [1], Ethylidenecyclohexane is an ideal model substrate for investigating the kinetic and thermodynamic control of exocyclic-to-endocyclic isomerization pathways. Its distinct energy profile allows for precise tracking of reaction progress.

Synthesis of Value-Added Intermediates via Catalytic Acylation

The demonstrated 72% yield in the acylation of Ethylidenecyclohexane with acetic anhydride over HY zeolite [2] makes it a viable starting material for the green synthesis of 3-(1-cyclohexenyl)-2-butanone, a building block for flavors, fragrances, or further pharmaceutical derivatization.

Analytical Standard for Complex Hydrocarbon Mixtures

Its distinct physical properties—including a boiling point of 136 °C, density of 0.822 g/mL, and refractive index of n20/D 1.462 —make Ethylidenecyclohexane suitable as a high-purity (99%) analytical standard for calibrating GC-MS or HPLC methods in the analysis of petroleum fractions or fine chemical reaction mixtures.

Process Development for Dehydration Reactions

The quantified 6% selectivity as a byproduct in vinylcyclohexane synthesis provides a clear baseline for process chemists. Researchers aiming to maximize the yield of vinylcyclohexane must design their process to minimize this specific, verifiable side reaction, while those targeting Ethylidenecyclohexane can optimize for it.

Application
Selection Property
Validation Focus
Exocyclic alkene isomerization studies
Heat of hydrogenation profile
Thermodynamic vs. kinetic control analysis
Catalytic acylation synthesis
Acylation yield profile
Green synthesis conditions verification
Analytical standard for hydrocarbon mixtures
Physical property profile (bp, RI, density)
GC-MS/HPLC method calibration
Dehydration process optimization
Byproduct selectivity profile
Reaction condition adjustment

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